10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine
Overview
Description
10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzothiazine ring fused with a pyridine ring and a propynyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Similar compounds, such as 1,4-benzothiazine derivatives, have been reported to target bacterial peptide deformylase (pdf), which plays a crucial role in bacterial protein synthesis .
Mode of Action
If we consider the action of similar compounds, they interact with their targets, such as bacterial peptide deformylase (pdf), and inhibit their function . This interaction and inhibition can lead to the disruption of bacterial protein synthesis, affecting the growth and survival of bacteria .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the protein synthesis pathway in bacteria by inhibiting the function of bacterial peptide deformylase (pdf) .
Result of Action
Based on the known targets of similar compounds, it can be inferred that this compound may inhibit bacterial growth and survival by disrupting protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Another approach involves the use of copper-catalyzed rearrangement reactions. For instance, 2-aminobenzothiazoles can be reacted with 2,3-dibromopyridine in the presence of copper iodide and cesium carbonate in dimethyl sulfoxide (DMSO) at high temperatures. This method allows for the formation of pyrido[3,2-b][1,4]benzothiazine derivatives with good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazine derivatives
Substitution: Functionalized benzothiazine derivatives with diverse substituents
Scientific Research Applications
10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazine: A simpler analog with similar biological activities but lacking the pyridine ring and propynyl group.
Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring, exhibiting antimicrobial and anticancer activities.
Uniqueness
10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine is unique due to the presence of the propynyl group and the fused pyridine ring, which enhance its biological activity and provide additional sites for chemical modification. This structural uniqueness allows for the development of derivatives with improved pharmacological properties and diverse applications in various fields .
Properties
IUPAC Name |
10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-10-16-11-6-3-4-7-12(11)17-13-8-5-9-15-14(13)16/h1,3-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFQPMJYGFDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC3=C1N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320356 | |
Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666747 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477864-55-4 | |
Record name | 10-prop-2-ynylpyrido[3,2-b][1,4]benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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